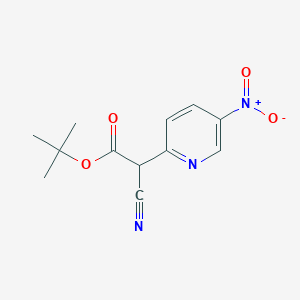

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

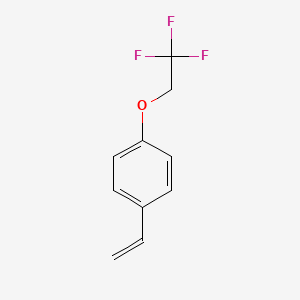

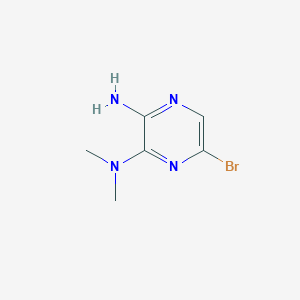

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a chemical compound with the CAS Number: 914223-27-1 . It has a molecular weight of 263.25 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The Inchi Code for Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available data.Applications De Recherche Scientifique

Synthesis and Characterization

- Tert-butyl 2-cyano-2(3-chloro-2-nitrophenyl)acetate is utilized in the synthesis of 3-chloro-2-nitro benzyl cyanide, showcasing its utility in complex chemical reactions. Optimal conditions for its use include a specific temperature and reaction time, leading to a high yield of the target compound. The product's structure is confirmed through various characterization techniques (Jin Dong-yuan, 2009).

Nitration Reactions

- The compound plays a role in nitration reactions, as seen in the study of p-tert-butyltoluene in acetic anhydride. This results in different nitroacetoxy adducts, demonstrating its versatility in organic synthesis (Alfred Fischer & Rolf Woderer, 1976).

Conversion into Pyridine Derivatives

- It is effective in converting 5-nitropyrimidine into various 2-amino-5-nitro-3-R-pyridines, indicating its potential in synthesizing novel organic compounds. The reactions involving cyanoacetic acid derivatives highlight its applicability in producing diverse pyridine structures (V. Charushin & H. Plas, 2010).

Molecular Probes in Biomedical Research

- In the field of biophysics and biomedical research, certain derivatives, such as nitroxides synthesized using tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate, serve as molecular probes and labels. Their redox properties are critical in these applications, demonstrating the compound's relevance in medical research (I. Zhurko et al., 2020).

Organic Sensitizer Synthesis for Solar Cell Applications

- The compound contributes to the development of organic sensitizers for solar cell applications. Its role in synthesizing sensitizers with high photon to current conversion efficiency showcases its potential in renewable energy technologies (Sanghoon Kim et al., 2006).

Propriétés

IUPAC Name |

tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWLVUZTOGLWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559595 |

Source

|

| Record name | tert-Butyl cyano(5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyano-2-(5-nitropyridin-2-YL)acetate | |

CAS RN |

914223-27-1 |

Source

|

| Record name | tert-Butyl cyano(5-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)